An In-depth Technical Guide to the Structural Analysis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: A Key Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Structural Analysis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology. This technical guide provides a comprehensive structural analysis of a key derivative, 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This document delves into the nuanced spectroscopic and crystallographic features of this molecule, offering both predictive insights and detailed experimental protocols for its characterization. Furthermore, a robust synthetic pathway is outlined, and its critical role as a versatile intermediate in the development of targeted therapies, with a focus on kinase inhibitors, is explored through a detailed examination of its structure-activity relationships.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine system, an isostere of purine, has garnered significant attention from the medicinal chemistry community.[1] Its unique electronic and steric properties make it an ideal framework for designing molecules that can interact with a variety of biological targets with high affinity and selectivity. This scaffold is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3][4] The strategic placement of various substituents on the pyrazolo[3,4-b]pyridine core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine emerges as a particularly valuable building block in this context. The chloro group at the 4-position serves as a versatile synthetic handle for introducing a wide range of functionalities through nucleophilic substitution reactions. The amino group at the 5-position provides a crucial interaction point for binding to target proteins, often forming key hydrogen bonds within the active site. The methyl group at the 1-position can influence the molecule's solubility and metabolic stability. Understanding the detailed structural features of this compound is therefore paramount for its effective utilization in the design and synthesis of novel therapeutic agents.
Comprehensive Structural Elucidation
A thorough understanding of the three-dimensional structure and electronic properties of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is fundamental to its application in drug design. This section outlines the key analytical techniques for its structural characterization.
Spectroscopic Analysis
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of their positions on the heterocyclic core.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrazolo[3,4-b]pyridine core are sensitive to the electronic effects of the substituents.
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2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| C3-H | 8.0 - 8.5 | 130 - 135 |
| C6-H | 7.0 - 7.5 | 115 - 120 |
| N1-CH₃ | 3.8 - 4.2 | 30 - 35 |
| C5-NH₂ | 5.0 - 6.0 | - |
| C3a | - | 110 - 115 |
| C4 | - | 145 - 150 |
| C5 | - | 140 - 145 |
| C7a | - | 150 - 155 |
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
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Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).
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Data Processing and Analysis: Process the raw data using appropriate software. Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Use the 2D NMR data to establish the complete assignment of all proton and carbon signals.
2.1.2. Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of the molecule.
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High-Resolution Mass Spectrometry (HRMS): HRMS will provide the accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature in the mass spectrum.[5]
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
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Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap) using an appropriate ionization technique (e.g., electrospray ionization - ESI).
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Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the expected elemental formula. Analyze the isotopic pattern to confirm the presence of a chlorine atom.
2.1.3. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
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Characteristic Vibrations: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=N and C=C stretching of the heterocyclic rings (around 1500-1600 cm⁻¹), and the C-Cl stretching (around 600-800 cm⁻¹).[5][6]
Experimental Protocol: IR Spectroscopy
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Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for the exact target molecule is not publicly available, the structure of a closely related derivative, (E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine, provides valuable insights into the geometry and packing of the pyrazolo[3,4-b]pyridine core.[8] The planarity of the bicyclic system and the potential for hydrogen bonding interactions through the 5-amino group are key features to investigate.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.
Caption: Retrosynthetic analysis for the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
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To a solution of 3-amino-1-methylpyrazole in a high-boiling point solvent such as diphenyl ether, add diethyl 2-(ethoxymethylene)malonate.
-
Heat the reaction mixture to a high temperature (typically 200-250 °C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the crude 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-carboxylic acid ethyl ester.
-
Hydrolyze the ester to the corresponding carboxylic acid using a standard base-catalyzed hydrolysis (e.g., NaOH in ethanol/water).
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
The carboxylic acid can then be converted to the 5-amino derivative through a Curtius, Hofmann, or Schmidt rearrangement.
Step 2: Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
-
Treat the 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). [9]2. The reaction is typically carried out in an inert solvent or neat at elevated temperatures.
-
After the reaction is complete, carefully quench the excess chlorinating agent with ice water.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
Application in Drug Discovery: A Focus on Kinase Inhibition
The 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine scaffold is a cornerstone in the design of potent and selective kinase inhibitors. The 4-chloro substituent provides a key attachment point for introducing various moieties that can occupy the hydrophobic regions of the ATP-binding pocket of kinases. The 5-amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for potent inhibition.
Structure-Activity Relationship (SAR) Insights
SAR studies on pyrazolo[3,4-b]pyridine-based kinase inhibitors have revealed several key principles:
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The 4-Position: The chloro group at this position is often displaced by various nucleophiles (amines, thiols, etc.) to introduce substituents that can target specific sub-pockets of the kinase active site, thereby enhancing potency and selectivity.
-
The 5-Position: The amino group is often essential for hinge binding. Modifications to this group are generally not well-tolerated, although in some cases, acylation or alkylation can lead to altered selectivity profiles.
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The 1-Position: The methyl group can be varied to modulate physicochemical properties such as solubility and metabolic stability. Larger or more complex substituents at this position can also be used to probe for additional interactions within the active site.
Caption: Key structural features influencing kinase inhibitory activity.
Conclusion and Future Perspectives
4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a molecule of significant strategic importance in the field of drug discovery. Its robust synthesis and versatile chemical handles make it an invaluable building block for the creation of diverse libraries of compounds. A thorough understanding of its structural characteristics, as detailed in this guide, is essential for rationally designing the next generation of targeted therapeutics. Future work in this area will likely focus on leveraging this scaffold to develop inhibitors against novel kinase targets and to explore its potential in other therapeutic areas beyond oncology.
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